3-Amino-2-cyclopropylpropan-1-ol hydrochloride
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Overview
Description
3-Amino-2-cyclopropylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a white to off-white powder that is soluble in water and other polar solvents. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-cyclopropylpropan-1-ol hydrochloride typically involves the reaction of cyclopropylcarbinol with ammonia and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- The resulting product is then treated with hydrogen chloride to form this compound .
Cyclopropylcarbinol: is reacted with in the presence of a catalyst to form 3-amino-2-cyclopropylpropan-1-ol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-cyclopropylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
3-Amino-2-cyclopropylpropan-1-ol hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-Amino-2-cyclopropylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. Additionally, the compound may interact with receptors or other proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-cyclopropylpropan-1-ol
- 2-Amino-3-cyclopropylpropan-1-ol
- 3-Amino-2-cyclopropylbutan-1-ol
Uniqueness
3-Amino-2-cyclopropylpropan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the cyclopropyl group and the amino alcohol functionality makes it a valuable compound in various research and industrial applications. Its hydrochloride salt form enhances its solubility and stability, making it easier to handle and use in different experimental setups .
Properties
IUPAC Name |
3-amino-2-cyclopropylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-3-6(4-8)5-1-2-5;/h5-6,8H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTUICIRMSUXAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138566-01-3 |
Source
|
Record name | 3-amino-2-cyclopropylpropan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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